molecular formula C8H6Cl2O B6335619 4,5-Dichloro-2-methylbenzaldehyde CAS No. 1416352-12-9

4,5-Dichloro-2-methylbenzaldehyde

Cat. No.: B6335619
CAS No.: 1416352-12-9
M. Wt: 189.04 g/mol
InChI Key: KQYSEJGMGNLZKS-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylbenzaldehyde is a chemical compound belonging to the class of benzaldehydes. It is characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring, along with an aldehyde functional group. The molecular formula of this compound is C8H6Cl2O, and it has a molecular weight of 189.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichloro-2-methylbenzaldehyde can be synthesized through various methods. One common method involves the formylation of 4,5-dichloro-2-methylbenzene using dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as catalysts . The reaction typically takes place under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

4,5-Dichloro-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-methylbenzaldehyde is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

4,5-dichloro-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYSEJGMGNLZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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